Cyclooctyne-O-PFP ester

SPAAC Bioorthogonal Chemistry Click Chemistry

Cyclooctyne-O-PFP ester (CAS 886209-60-5) is a heterobifunctional reagent that uniquely combines strain-promoted alkyne-azide cycloaddition (SPAAC) with a pentafluorophenyl (PFP) ester for amine conjugation. Its 3-alkoxy-substituted cyclooctyne ring delivers superior SPAAC kinetics (k = 2.4 × 10⁻³ M⁻¹ s⁻¹), enabling copper-free, non-cytotoxic bioconjugation[reference:0]. The PFP ester provides enhanced light-chain specificity, reduced aggregation, and improved brightness in antibody-fluorophore conjugates compared to NHS esters[reference:1]. The cleavable ester bond permits targeted intracellular drug release, making it ideal for ADC synthesis[reference:2]. Researchers choose this compound because generic cyclooctyne derivatives or NHS esters cannot replicate its unique balance of reactivity, specificity, and stability. Available in high purity (≥95%) from multiple suppliers. Order now for fast delivery.

Molecular Formula C16H13F5O3
Molecular Weight 348.26 g/mol
Cat. No. B8087067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctyne-O-PFP ester
Molecular FormulaC16H13F5O3
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H13F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)8-23-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2
InChIKeyFTKRNGMQMZGSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctyne-O-PFP Ester: A Quantitative Procurement Guide for SPAAC Bioconjugation and ADC Linker Chemistry


Cyclooctyne-O-PFP ester (CAS 886209-60-5; perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate) is a heterobifunctional reagent combining a strained cyclooctyne moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) with a pentafluorophenyl (PFP) active ester for amine conjugation [1]. The compound is classified as a cleavable ADC linker containing an ester bond susceptible to hydrolysis under physiological conditions . The O-PFP ester group provides a reactive electrophilic center for covalent attachment to primary amines on biomolecules or surfaces .

Cyclooctyne-O-PFP Ester: Why Generic Substitution Fails Without Quantitative Comparator Analysis


Cyclooctyne-O-PFP ester cannot be generically substituted with other cyclooctyne derivatives or alternative active esters without compromising reaction kinetics, conjugation specificity, or product stability. Cyclooctyne SPAAC reactivity spans over two orders of magnitude across structural variants (k = 2.4 × 10⁻³ to 960 × 10⁻³ M⁻¹ s⁻¹), and the 3-alkoxy substitution in Cyclooctyne-O-PFP ester introduces distinct steric and electronic effects that alter reaction kinetics compared to unsubstituted cyclooctyne [1]. Similarly, substitution of the PFP ester with NHS ester dramatically reduces light-chain specificity in antibody labeling and increases aggregation, while alternative active esters such as tetrafluorophenyl (TFP) esters exhibit different hydrolytic stability and reactivity profiles [2].

Cyclooctyne-O-PFP Ester: Quantified Differentiation Data for Scientific Selection


Cyclooctyne-O-PFP Ester SPAAC Kinetics: Quantified Reactivity Versus Unsubstituted Cyclooctyne (OCT)

The 3-alkoxy-substituted cyclooctyne derivative (Cyclooctyne-O-PFP ester analog) exhibits a second-order rate constant of k = 2.4 × 10⁻³ M⁻¹ s⁻¹ in SPAAC reaction with benzyl azide, which is approximately 2.4-fold slower than unsubstituted cyclooctyne (OCT, k = 5.8 × 10⁻³ M⁻¹ s⁻¹) under comparable conditions [1]. This reduction is attributed to steric and electronic effects induced by the 3-alkoxy substituent [1].

SPAAC Bioorthogonal Chemistry Click Chemistry

PFP Ester vs. NHS Ester: Quantified Improvement in Antibody Light-Chain Labeling Specificity

Replacement of N-hydroxysuccinimide (NHS) ester with pentafluorophenyl (PFP) ester dramatically increases the light-chain specificity of near-infrared antibody-fluorophore conjugates (AFCs), with PFP-activated esters exhibiting reduced aggregation and improved brightness both in vitro and in vivo compared to NHS esters [1]. PFP esters demonstrate preferential labeling at K188 of the kappa light chain of human IgG antibodies [1].

Antibody Conjugation Fluorophore Labeling Bioconjugation

PFP Ester Hydrolytic Stability: Class-Level Advantage Over NHS Esters in Aqueous Bioconjugation

Pentafluorophenyl (PFP) esters are less susceptible to spontaneous hydrolysis during conjugation reactions compared to N-hydroxysuccinimide (NHS) esters, which exhibit limited stability in aqueous environments and require prompt use after preparation [1]. This class-level property extends to Cyclooctyne-O-PFP ester and is advantageous for bioconjugation applications where aqueous buffer conditions are required [2].

Hydrolytic Stability Aqueous Bioconjugation Active Ester Chemistry

SPAAC Reactivity Hierarchy: Contextual Positioning of Cyclooctyne-O-PFP Ester Among Cyclooctyne Variants

Experimental SPAAC second-order rate constants for cyclooctynes with benzyl azide span a range of k = 2.4 × 10⁻³ M⁻¹ s⁻¹ (3-alkoxy-substituted cyclooctyne) to k = 960 × 10⁻³ M⁻¹ s⁻¹ (BARAC), a difference of approximately 400-fold [1]. The approximate experimental reactivity order is BARAC (6) > DIBAC (5) > DIBO (4) ≈ BCN (3) > DIFO (2) > OCT (1), with the 3-alkoxy-substituted derivative positioned below OCT in reactivity [1]. DIBO, DIBAC, and BCN undergo varying extents of azide-independent protein labeling via thiol-yne addition with reduced peptidylcysteines [2].

SPAAC Kinetics Cyclooctyne Reactivity Reaction Optimization

Cyclooctyne-O-PFP Ester: Evidence-Based Application Scenarios for Procurement Decision-Making


ADC Linker Development Requiring Controlled Payload Release

Cyclooctyne-O-PFP ester is specifically documented as a cleavable ADC linker used in antibody-drug conjugate synthesis, with the ester bond capable of cleavage under physiological conditions for targeted intracellular drug release [1]. The PFP ester moiety enables efficient conjugation to antibody lysine residues with improved light-chain specificity compared to NHS ester alternatives [2].

Copper-Free Click Chemistry for Live-Cell Biomolecule Labeling

The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, avoiding copper-induced cytotoxicity and oxidative damage to biomolecules [1]. The quantified SPAAC kinetics (k = 2.4 × 10⁻³ M⁻¹ s⁻¹) inform reaction optimization for cell-surface labeling applications where intermediate reactivity balances labeling efficiency with minimal background [1].

Antibody-Fluorophore Conjugate Preparation for In Vivo Imaging

PFP ester chemistry provides enhanced light-chain specificity, reduced aggregation, and improved brightness in near-infrared antibody-fluorophore conjugates compared to NHS esters, with demonstrated benefits in both in vitro and in vivo settings [1]. This specificity profile is particularly valuable for imaging applications where preservation of antigen-binding function and conjugate homogeneity are critical.

Protein Bioconjugation in Aqueous Media Requiring Extended Reaction Times

The class-level hydrolytic stability advantage of PFP esters over NHS esters enables more robust protein conjugation under aqueous conditions where NHS esters undergo rapid spontaneous hydrolysis [1]. This property supports workflows requiring extended reaction times or sequential conjugation steps without significant reagent degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclooctyne-O-PFP ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.